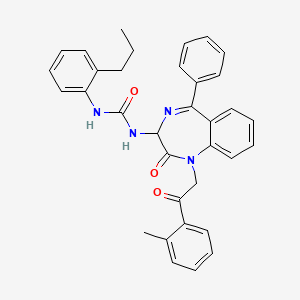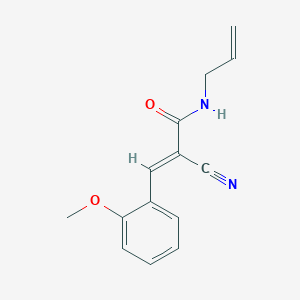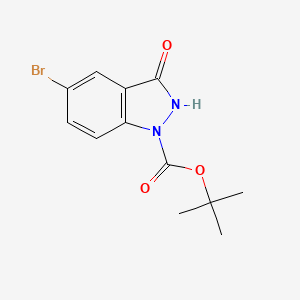![molecular formula C17H12ClN3OS B2382361 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1420776-17-5](/img/structure/B2382361.png)
5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one” is a chemical compound with the molecular formula C26H19ClN4OS .
Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified in the search results .Scientific Research Applications
Antiulcer Activity
Research has shown that derivatives of 3H-imidazo[1,2-c]quinazolin-2-one, such as 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-one, exhibit antiulcer activity against various ulcer models in rats, demonstrating higher efficacy than standard drugs like omeprazole (Patil, Ganguly, & Surana, 2010).
Antibacterial and Antifungal Properties
Several analogs of 3H-imidazo[1,2-c]quinazolin-2-one have been synthesized and shown significant antimicrobial and antifungal activities. These compounds were effective against standard bacterial strains, pointing to their potential as novel antimicrobial agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Molecular Structure and Reactivity
Studies on 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives have revealed potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. These compounds have been synthesized and characterized, showing unique reactivity patterns (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Inhibitory Activity on Farnesyl Protein Transferase
Certain derivatives of 3H-imidazo[1,2-c]quinazolin-2-one have displayed potent inhibitory activity on Farnesyl Protein Transferase. This suggests their potential use in developing treatments for diseases related to this enzyme's function (Angibaud et al., 2003).
Anti-Monoamine Oxidase and Antitumor Activity
Some derivatives of 3H-imidazo[1,2-c]quinazolin-2-one have shown high anti-monoamine oxidase and antitumor activities. These findings highlight their potential for therapeutic applications in treating mood disorders and cancer (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Synthesis and Applications in Diuretic Agents
Research has focused on synthesizing quinazolin-4(3H)-one derivatives with different heterocyclic moieties, demonstrating their efficacy as diuretic agents. This suggests the potential application of these compounds in treating conditions requiring diuresis (Maarouf, El‐Bendary, & Goda, 2004).
Antitumor Effects
Compounds related to 3H-imidazo[1,2-c]quinazolin-2-one, like R115777, have shown significant antitumor effects in vivo, highlighting their potential as cancer treatment agents (Venet, End, & Angibaud, 2003).
Safety and Hazards
properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-13-7-3-1-5-11(13)10-23-17-19-14-8-4-2-6-12(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUMOKNPSVUBFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2382279.png)
![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)
![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)

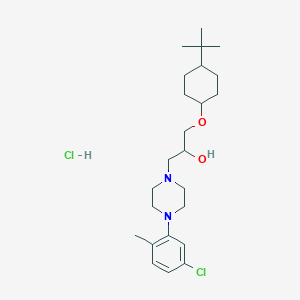

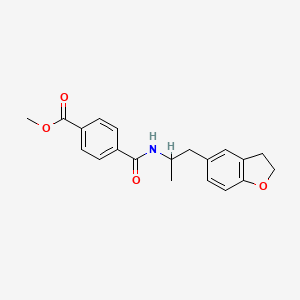
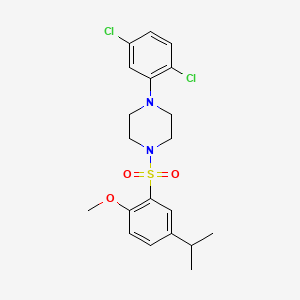
![5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2382297.png)
